2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole
Overview
Description
2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole is a complex organic compound that belongs to the class of imidazopyridines. This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings. Imidazopyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole can be achieved through various synthetic routes. Common methods include:
Condensation Reactions: This involves the reaction of appropriate aldehydes or ketones with amines under acidic or basic conditions to form the imidazole ring.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the desired product in a single step.
Oxidative Coupling: This method involves the coupling of two different aromatic compounds in the presence of an oxidizing agent.
Tandem Reactions: These are sequences of reactions where the product of one reaction serves as the reactant for the next, leading to the formation of the final compound.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
Scientific Research Applications
2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole can be compared with other imidazopyridine derivatives, such as:
Imidazo[1,2-a]pyridine: Known for its wide range of applications in medicinal chemistry.
Imidazo[1,2-b]pyridazine: Another fused bicyclic compound with similar structural properties but different biological activities.
Imidazo[1,2-c]pyrimidine: Used in the development of new materials and as a ligand in coordination chemistry.
These compounds share similar structural features but differ in their specific applications and biological activities, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3-pyridin-4-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-22-15-6-4-13(5-7-15)17-18(14-8-10-19-11-9-14)21-12-2-3-16(21)20-17/h4-11H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJWMSUSZQORDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3CCCC3=N2)C4=CC=NC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149776 | |
Record name | 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111908-95-3 | |
Record name | 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111908953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(4-Methoxyphenyl)-3-(4-pyridyl)-6,7-dihydro-(5H)-pyrrolo(1,2-a)imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50149776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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